molecular formula C11H12N6S B483461 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 200275-59-8

4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B483461
CAS No.: 200275-59-8
M. Wt: 260.32g/mol
InChI Key: HDJURFWPZQJZGN-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives bearing a benzimidazole moiety. Its synthesis involves cyclization of intermediates such as N’-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide under alkaline conditions . Structural characterization via IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry confirms the presence of the benzimidazole-methyl group at position 5 and the thiol group at position 3 of the triazole ring . The compound has demonstrated notable antimicrobial activity, particularly against Staphylococcus aureus, with para-substituted hydroxy and chloro derivatives showing efficacy comparable to ampicillin .

Properties

IUPAC Name

4-amino-3-[(2-methylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S/c1-7-13-8-4-2-3-5-9(8)16(7)6-10-14-15-11(18)17(10)12/h2-5H,6,12H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJURFWPZQJZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the synthesis of a hydrazinecarbothioamide intermediate, typically prepared by treating 2-methylbenzimidazole derivatives with carbon disulfide (CS₂) in alcoholic KOH. Subsequent cyclization at elevated temperatures (80–100°C) for 4–6 hours yields the triazolethione structure. For instance, 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is obtained in 65–72% yield after neutralization with dilute HCl and recrystallization from ethanol.

Key Parameters:

  • Temperature : 80–100°C

  • Base : NaOH/KOH (2–5% w/v)

  • Reaction Time : 4–6 hours

  • Yield : 65–72%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields. In one protocol, a thiourea intermediate derived from 2-phenylacetyl isothiocyanate and 2-methylbenzimidazole is irradiated at 80°C for 2–3 minutes, achieving cyclization with minimal byproduct formation. This method reduces reaction times from hours to minutes and enhances yields to 78–85%.

Optimization of Microwave Parameters

Microwave power (300–500 W) and solvent selection (acetonitrile or ethanol) critically influence reaction efficiency. For example, using acetonitrile as the solvent under 400 W irradiation for 3 minutes yields the target compound at 82% purity, as confirmed by HPLC.

Advantages Over Classical Methods:

  • Time Efficiency : 3 minutes vs. 6 hours

  • Yield Improvement : 82% vs. 72%

  • Reduced Side Reactions : Minimal dimerization

Solid-Phase Synthesis with Functionalized Resins

Solid-phase approaches employ Merrifield resins functionalized with benzimidazole moieties. The resin-bound intermediate undergoes sequential reactions with thiocarbonylating agents (e.g., thiophosgene) and hydrazine hydrate, followed by cleavage to release the final product. This method achieves 70–75% yield with >95% purity, ideal for scalable production.

Stepwise Protocol:

  • Resin Functionalization : Coupling 2-methylbenzimidazole to chloromethylated polystyrene.

  • Thiocarbonylation : Treatment with thiophosgene in dichloromethane.

  • Cyclization : Hydrazine hydrate in DMF at 50°C for 2 hours.

  • Cleavage : TFA/dichloromethane (1:1) to release the product.

Catalytic Methods Using Ionic Liquids

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) serve as green catalysts for cyclization. A mixture of hydrazinecarbothioamide, [BMIM]Br (10 mol%), and NaOH in ethanol refluxed for 3 hours achieves 88% yield. The ionic liquid enhances solubility and stabilizes transition states, reducing energy barriers.

Comparative Data:

MethodCatalystTime (h)Yield (%)Purity (%)
Classical CyclizationNaOH67290
MicrowaveNone0.058295
Solid-PhaseResin27597
Ionic Liquid[BMIM]Br38893

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by mechanically activating reactants. A mixture of 2-methylbenzimidazole, thiosemicarbazide, and potassium carbonate is milled at 30 Hz for 45 minutes, yielding 68% of the product. This method eliminates solvent waste but requires post-milling purification via column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties : There is emerging evidence that 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol may possess anticancer activity. In vitro studies have reported that the compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial in various biological processes. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair, which could be leveraged in cancer therapy .

Agricultural Applications

Fungicidal Activity : This compound has been investigated for its fungicidal properties. It has shown effectiveness against several plant pathogens, making it a candidate for agricultural fungicides. Field trials indicated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops like wheat and corn .

Plant Growth Regulation : Preliminary studies suggest that this compound may act as a plant growth regulator. It can enhance root development and overall plant vigor under stress conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

In a controlled field trial conducted by researchers at the University of Agriculture, the application of this compound on wheat crops resulted in a 30% reduction in fungal infections compared to untreated controls. The study concluded that the compound could be developed into an effective fungicide .

Mechanism of Action

The mechanism of action of 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Name / Substituents Biological Activity Key Findings
Target Compound : 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl] group ** Antimicrobial Para-substituted derivatives (e.g., -OH, -Cl) show activity comparable to ampicillin against S. aureus .
4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol Precursor for Schiff bases Reacts with aldehydes to form ligands; potential applications in coordination chemistry.
4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) Antioxidant Electron-donating groups (-NH₂, -SH) enhance DPPH• and ABTS•⁺ scavenging.
4-Amino-5-(5-Methyl-1H-Pyrazol-3-yl)-4H-1,2,4-Triazole-3-Thiol Moderate Antiradical Activity Yields 73–81% in Schiff base formation; moderate DPPH radical inhibition .
4-Amino-5-(Quinolin-2-yl)-4H-1,2,4-Triazole-3-Thiol BRD4 Inhibition (Anticancer) Demonstrated binding to BRD4 in thermal shift assays; potential for drug discovery .

Antimicrobial Activity vs. Heterocycle Type

  • Benzimidazole vs. Oxadiazole/Triazole Hybrids : Compounds like 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol exhibit broad-spectrum antimicrobial activity but are less potent than the target compound against Gram-positive bacteria .
  • Methyl Disulfide Derivatives: Analogous triazole thiols (e.g., 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol) show antibacterial and biofilm-inhibitory properties when converted to disulfides, but their efficacy varies with aromatic substituents .

Antioxidant Capacity and Electronic Effects

  • Electron-donating groups (e.g., -NH₂ in AT) enhance antioxidant activity by stabilizing radical intermediates, as shown in DPPH• and ABTS•⁺ assays .

Critical Analysis of Structural Advantages

The benzimidazole-methyl group in the target compound confers unique advantages:

Enhanced Lipophilicity : The methylbenzimidazole moiety improves membrane penetration, critical for antimicrobial activity .

Synergistic Pharmacophores : The triazole-thiol and benzimidazole groups act synergistically, offering dual mechanisms of action (e.g., enzyme inhibition and radical scavenging).

Substituent Versatility : Para-substituted aromatic groups optimize steric and electronic interactions with biological targets .

Biological Activity

The compound 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on antimicrobial and anticancer activities, along with structure-activity relationships (SAR) derived from various studies.

The chemical formula of the compound is C11H12N6SC_{11}H_{12}N_6S, with a molecular weight of approximately 260.32 g/mol. The structure features a triazole ring substituted with a benzimidazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives, including the compound .

  • Antibacterial Activity :
    • A study evaluated various S-substituted derivatives of 1,2,4-triazole-3-thiols against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The synthesized compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these pathogens .
    • Another research highlighted that certain triazole derivatives exhibited potent activity against multidrug-resistant strains, outperforming conventional antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Activity :
    • The compound has also shown efficacy against fungal strains such as Candida albicans, with similar MIC values as those observed for bacterial strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various contexts:

  • In vitro studies have indicated that several derivatives exhibit cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). Notably, some compounds displayed IC50 values above 100 μM, suggesting low toxicity to normal cells while maintaining significant anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity. For instance, phenyl groups at specific positions on the triazole ring have been shown to correlate with increased potency against various pathogens .
  • Hybrid Structures : Compounds combining triazoles with other pharmacophores (e.g., quinolone) have demonstrated synergistic effects, leading to improved antibacterial and antifungal activities compared to their individual components .

Study 1: Antimicrobial Screening

A comprehensive screening of new S-substituted 1,2,4-triazoles revealed that compounds with specific substituents exhibited remarkable activity against Pseudomonas aeruginosa, achieving an MIC of 31.25 μg/mL. This study emphasizes the potential for developing new antimicrobial agents based on triazole scaffolds .

Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving various cancer cell lines, several derivatives were assessed for their IC50 values. Most compounds showed low cytotoxicity against normal cells while maintaining considerable anticancer activity against tumor cells. This highlights the therapeutic potential of these compounds in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis in an i-propanol medium with sodium hydroxide facilitates efficient alkylation of the thiol group. Characterization involves elemental analysis (CHNS), ¹H/¹³C NMR (DMSO-d₆, 400 MHz), and mass spectrometry (GC-MS) to confirm purity and structure . Optimization of reaction conditions (e.g., solvent, temperature) is critical for high yields.

Q. How can researchers validate the antiradical activity of this compound, and what experimental parameters are essential?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used. Key steps include:

  • Preparing an ethanolic DPPH solution (λmax = 517 nm).
  • Incubating test compounds at varying concentrations (e.g., 1 × 10⁻³ M to 1 × 10⁻⁴ M).
  • Measuring absorbance reduction spectrophotometrically to calculate scavenging efficiency.
  • Example: The parent compound showed 88.89% activity at 1 × 10⁻³ M but dropped to 53.78% at 1 × 10⁻⁴ M, highlighting concentration-dependent effects .

Q. What spectroscopic techniques are recommended for structural elucidation of derivatives?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., NH₂, C=S).
  • ¹H/¹³C NMR : Resolves substituent effects on the triazole and benzimidazole rings.
  • UV-Vis : Monitors electronic transitions linked to antiradical or coordination properties.
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does structural modification (e.g., substituent addition) influence antiradical activity, and how can contradictory results be resolved?

  • Methodological Answer : Substituent effects are assessed via comparative DPPH assays. For instance:

  • Adding a 4-fluorobenzylidene group reduces activity slightly (e.g., from 88.89% to ~75%) .
  • A 2-hydroxybenzylidene group retains high activity (~85%) even at lower concentrations .
  • Contradictions may arise from steric hindrance or electronic effects. Use computational modeling (e.g., DFT) to predict radical scavenging mechanisms and validate with experimental IC₅₀ values .

Q. What electrochemical methods are suitable for studying this compound’s corrosion inhibition properties?

  • Methodological Answer :

  • Potentiodynamic polarization : Determines corrosion current density (Icorr) and inhibition efficiency.
  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance.
  • Weight loss tests : Quantify corrosion rate in acidic media (e.g., 15% HCl).
  • Example: Derivatives with electron-donating groups (e.g., methoxy) showed >90% inhibition efficiency at 1 × 10⁻³ M, adhering to the Langmuir adsorption isotherm .

Q. How can researchers resolve discrepancies in crystallographic data for metal complexes of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) for precise structural determination. For ambiguous cases:

  • Cross-validate with FTIR (metal-ligand vibration bands) and UV-Vis (d-d transitions).
  • Employ ORTEP-3 for graphical refinement and symmetry analysis .

Q. What computational approaches are effective for predicting biological or chemical properties of derivatives?

  • Methodological Answer :

  • Docking studies : Screen for antimicrobial activity using protein targets (e.g., E. coli DNA gyrase).
  • DFT calculations : Predict HOMO/LUMO energies to correlate with antiradical or corrosion inhibition efficacy.
  • MD simulations : Model adsorption behavior on metal surfaces or lipid membranes .

Key Recommendations for Researchers

  • Prioritize microwave synthesis for rapid, high-yield derivative preparation .
  • Combine experimental (DPPH, EIS) and computational (DFT, docking) methods to resolve structure-activity relationships .
  • Use SHELX and ORTEP-3 for crystallographic refinement to avoid data misinterpretation .

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